N-methyl-4-(propan-2-yl)cyclohexan-1-amine hydrochloride
Overview
Description
“N-methyl-4-(propan-2-yl)cyclohexan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1803603-48-6 . It has a molecular weight of 191.74 and its IUPAC name is 4-isopropyl-N-methylcyclohexan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H21N.ClH/c1-8(2)9-4-6-10(11-3)7-5-9;/h8-11H,4-7H2,1-3H3;1H . This indicates that the molecule consists of a cyclohexane ring with a methyl group and an isopropyl group attached to it.
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .
Scientific Research Applications
Volatomics in Disease Diagnosis
Volatile organic compounds (VOCs) produced by human metabolism, inflammation, and gut microbiota form the basis of volatomics research. They serve as non-invasive biomarkers for diagnosing and monitoring diseases like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). Compounds related to the chemical family of N-methyl-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, such as propan-1-ol and 1-methyl-4-propan-2-ylcyclohexa-1,4-diene, show promise as biomarkers for IBD and IBS diagnosis, respectively. These findings underscore the potential of VOCs in personalized medicine and non-invasive diagnostics (Van Malderen et al., 2020).
Cyclohexane Oxidation in Industrial Applications
Oxidation of cyclohexane is crucial for producing cyclohexanol and cyclohexanone, which are key feedstocks for nylon 6 and nylon 6,6 productions. Research has focused on various catalysts and reaction conditions to improve selectivity and conversion rates. For instance, metal and metal oxide loaded silica catalysts have shown high selectivity for ketone-alcohol (KA) oil production. The review highlights the advancements in catalytic materials and reaction parameters, showcasing the industrial relevance of cyclohexane oxidation processes (Abutaleb & Ali, 2021).
Applications in Renewable Feedstocks
Soybean oil, as a renewable feedstock, has been used to produce a range of nitrogen-containing materials, including amines and amides. Research into converting triglycerides into these compounds has opened up new avenues for producing surfactants, polymers, and other nitrogen-containing compounds. This demonstrates the versatility of renewable feedstocks in producing industrially significant nitrogen-based compounds (Biswas et al., 2008).
Advanced Oxidation Processes for Degradation
Nitrogen-containing compounds, particularly amines and dyes, are persistent in conventional degradation processes. Advanced oxidation processes (AOPs) have proven effective in mineralizing such compounds, improving treatment schemes' efficacy. AOPs offer a systematic overview for degrading nitrogen-containing compounds in water, addressing global concerns over their toxicity and persistence (Bhat & Gogate, 2021).
Safety and Hazards
The safety information for “N-methyl-4-(propan-2-yl)cyclohexan-1-amine hydrochloride” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Biochemical Analysis
Biochemical Properties
N-methyl-4-(propan-2-yl)cyclohexan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis of enantiopure amines, which are important in pharmaceutical applications . Additionally, this compound may interact with other biomolecules, influencing their activity and stability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, altering their activity and leading to changes in biochemical pathways. For instance, its interaction with transaminases can result in the inhibition or activation of these enzymes, affecting the synthesis of amines . Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins.
Properties
IUPAC Name |
N-methyl-4-propan-2-ylcyclohexan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-8(2)9-4-6-10(11-3)7-5-9;/h8-11H,4-7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQQNWUGPGBYDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803603-48-6 | |
Record name | N-methyl-4-(propan-2-yl)cyclohexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.